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4-Ethoxy-2-pyrrolidin-1-ylpyrimidine
Overview
Description
4-Ethoxy-2-pyrrolidin-1-ylpyrimidine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
4-Ethoxy-2-pyrrolidin-1-ylpyrimidine is primarily investigated for its role as a lead compound in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for treating several diseases, including:
- Anti-inflammatory Agents : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to new treatments for chronic inflammatory conditions.
- Anticancer Agents : Similar compounds in the pyrimidine class have shown promise against various cancer cell lines. Research indicates that modifications to the pyrimidine structure can enhance cytotoxicity against specific cancers, such as breast and renal cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies reveal that:
- Substituent Effects : The presence of the ethoxy group and the pyrrolidine moiety significantly influences the compound's binding affinity to biological targets. Variations in these substituents can lead to enhanced potency or selectivity against specific enzymes or receptors .
- Comparative Analysis : A comparative analysis with similar compounds shows that structural modifications can lead to increased efficacy. For instance, derivatives with different alkyl or aryl groups at the 4-position of the pyrimidine ring have been explored for improved activity profiles.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Anti-inflammatory Activity
Research indicated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for developing new anti-inflammatory drugs.
Case Study 2: Anticancer Activity
A study evaluated the cytotoxic effects of various pyrimidine derivatives on a panel of cancer cell lines (NCI 60). Some derivatives showed selective activity against breast cancer cells, indicating that further optimization could yield potent anticancer agents .
Comparative Analysis Table
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Ethoxy group + pyrrolidine moiety | Potential anti-inflammatory and anticancer |
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine | Chloro substituent instead of ethoxy | Exhibits anti-inflammatory effects |
2-Pyrrolidinone | Lacks the pyrimidine ring | Less biologically active |
Ethyl 2-aminoacetate | Simpler structure without pyrimidine | Building block in organic synthesis |
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-ethoxy-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-2-14-9-5-6-11-10(12-9)13-7-3-4-8-13/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
VMDLGUCPAYOPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1)N2CCCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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